An In-depth Technical Guide to the Physicochemical Properties of 4-methoxy-N-(4-nitrophenyl)aniline
An In-depth Technical Guide to the Physicochemical Properties of 4-methoxy-N-(4-nitrophenyl)aniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties of the organic compound 4-methoxy-N-(4-nitrophenyl)aniline. The information presented herein is intended to support research and development activities, particularly in the fields of medicinal chemistry and material science. This document summarizes key molecular identifiers, calculated and available experimental properties, and provides a general overview of synthetic approaches.
Core Physicochemical Properties
4-methoxy-N-(4-nitrophenyl)aniline, with the CAS number 730-11-0, is a substituted diphenylamine derivative. Its core structure consists of a 4-methoxyphenyl group and a 4-nitrophenyl group bonded to a central amine nitrogen. This compound is a solid at room temperature.
A summary of its key physicochemical properties is presented in the tables below. It is important to note that while some properties have been computationally predicted, experimental data for several parameters remain to be conclusively reported in the literature.
Table 1: Molecular Identifiers and Basic Properties
| Property | Value | Source |
| IUPAC Name | N-(4-methoxyphenyl)-4-nitroaniline | PubChem[1] |
| CAS Number | 730-11-0 | PubChem[1] |
| Molecular Formula | C₁₃H₁₂N₂O₃ | PubChem[1] |
| Molecular Weight | 244.25 g/mol | PubChem[1] |
| Canonical SMILES | COC1=CC=C(C=C1)NC2=CC=C(C=C2)--INVALID-LINK--[O-] | PubChem[1] |
| InChIKey | YKTYQEDBWQCKII-UHFFFAOYSA-N | PubChem[1] |
| Physical State | Solid | Sigma-Aldrich (for a similar compound)[2] |
Table 2: Calculated Physicochemical Properties
| Property | Value | Source |
| XLogP3 | 3.6 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 4 | PubChem |
| Rotatable Bond Count | 3 | PubChem |
| Topological Polar Surface Area | 67.1 Ų | PubChem[1] |
| Formal Charge | 0 | PubChem |
Table 3: Experimental Physicochemical Properties (Limited Data)
| Property | Value | Source/Notes |
| Melting Point | Not explicitly reported for this specific isomer. A related isomer, N-(4-Methoxyphenyl)-2-nitroaniline, has a melting point of 87-91 °C.[3] | |
| Boiling Point | Not experimentally determined. | |
| Solubility | No quantitative data available. Expected to be soluble in common organic solvents. | |
| pKa | Not experimentally determined. |
Spectroscopic Data
-
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: PubChem indicates the availability of ¹³C NMR spectra.[1] Detailed spectra with peak assignments would be invaluable for confirming the substitution pattern on the aromatic rings.
-
Mass Spectrometry (MS): GC-MS data is available, with major fragments observed at m/z 244, 229, and 183.[1] The peak at m/z 244 corresponds to the molecular ion [M]⁺.
-
Infrared (IR) Spectroscopy: Vapor phase IR spectra are available.[1] Key characteristic peaks would include N-H stretching, C-O stretching of the methoxy group, and strong symmetric and asymmetric stretching of the nitro group.
Synthesis Methodologies
The synthesis of 4-methoxy-N-(4-nitrophenyl)aniline can be approached through established methods for the formation of diarylamines. Two prominent strategies are the Ullmann condensation and the Buchwald-Hartwig amination.
General Synthetic Approach
A logical synthetic pathway would involve the coupling of p-anisidine with a 4-halonitrobenzene, such as 4-fluoronitrobenzene or 4-chloronitrobenzene.
Caption: General synthetic scheme for 4-methoxy-N-(4-nitrophenyl)aniline.
Experimental Protocols
Detailed experimental protocols for the synthesis of 4-methoxy-N-(4-nitrophenyl)aniline are not extensively reported. However, the following sections outline the general procedures for the two most likely synthetic routes.
1. Ullmann Condensation
The Ullmann condensation is a classical method for forming carbon-nitrogen bonds, typically employing a copper catalyst.
-
Reactants: p-Anisidine and 4-halonitrobenzene (preferably 4-iodonitrobenzene or 4-bromonitrobenzene).
-
Catalyst: Copper powder, copper(I) iodide (CuI), or copper(I) oxide (Cu₂O).
-
Base: A strong base such as potassium carbonate (K₂CO₃) or potassium hydroxide (KOH).
-
Solvent: A high-boiling point polar aprotic solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
General Procedure:
-
A mixture of p-anisidine, 4-halonitrobenzene, the copper catalyst, and the base is heated in the chosen solvent at elevated temperatures (typically >150 °C) for several hours.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the product is isolated by extraction and purified by column chromatography or recrystallization.
-
Caption: Experimental workflow for Ullmann condensation.
2. Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a more modern, palladium-catalyzed cross-coupling reaction that often proceeds under milder conditions than the Ullmann condensation.
-
Reactants: p-Anisidine and 4-halonitrobenzene (a wide range of aryl halides can be used).
-
Catalyst: A palladium precursor such as tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) or palladium(II) acetate (Pd(OAc)₂).
-
Ligand: A bulky electron-rich phosphine ligand, for example, Xantphos, BINAP, or a biarylphosphine ligand.
-
Base: A non-nucleophilic base like sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃).
-
Solvent: An anhydrous aprotic solvent such as toluene or dioxane.
-
General Procedure:
-
The palladium precursor, ligand, base, p-anisidine, and 4-halonitrobenzene are combined in an inert atmosphere (e.g., under argon or nitrogen).
-
Anhydrous solvent is added, and the mixture is heated (typically between 80-110 °C) until the starting materials are consumed, as monitored by TLC or GC-MS.
-
The reaction is quenched, and the product is isolated and purified using standard techniques.
-
Caption: Experimental workflow for Buchwald-Hartwig amination.
Biological Activity and Signaling Pathways
Currently, there is a lack of specific information in the public domain regarding the biological activity and associated signaling pathways of 4-methoxy-N-(4-nitrophenyl)aniline. However, the structural motifs present in the molecule, namely the nitroaniline and methoxy aniline substructures, are found in various biologically active compounds. For instance, nitroaromatic compounds can undergo metabolic reduction to form reactive intermediates, and aniline derivatives are known to have a wide range of pharmacological activities. Further research is required to elucidate the specific biological effects and mechanism of action of this compound.
Conclusion
This technical guide has summarized the available physicochemical properties of 4-methoxy-N-(4-nitrophenyl)aniline. While key molecular identifiers and some calculated properties are established, a significant gap exists in the experimental data for fundamental properties such as melting point, boiling point, and solubility. Detailed, validated experimental protocols for its synthesis and comprehensive spectroscopic characterization are also areas that would benefit from further public research. Moreover, the biological activity of this compound remains an unexplored area, offering potential opportunities for future investigation in drug discovery and development. Researchers are encouraged to perform experimental validation of the properties outlined in this guide and to explore the potential applications of this molecule.
